2-Chloro-4-(3-chlorophenyl)phenol

Description

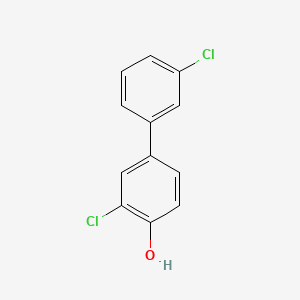

2-Chloro-4-(3-chlorophenyl)phenol (molecular formula: C₁₂H₈Cl₂O; molecular weight: 239.10 g/mol) is a chlorinated phenolic compound featuring two chlorine substituents: one at the 2-position of the phenol ring and another on the 3-position of the attached phenyl group.

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHAARQQFBMIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202159 | |

| Record name | 2-Chloro-4-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-78-1 | |

| Record name | 3,3′-Dichloro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53890-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-chlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling of 2-Chlorophenol Derivatives

Building the biphenyl structure prior to chlorination offers an alternative pathway:

Step 1: Synthesis of 4-Bromo-2-chlorophenol

Bromination of 2-chlorophenol using Br₂ in acetic acid directs substitution to the para position (72% yield, literature data).

Step 2: Suzuki Coupling with 3-Chlorophenylboronic Acid

Reaction conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DME/H₂O (3:1)

-

Temperature : 80°C, 12 h

This step yields 4-(3-chlorophenyl)-2-chlorophenol directly if the bromine is replaced post-coupling.

Catalyst Optimization for Enhanced Selectivity

Lewis Acid Screening

FeCl₃ outperforms AlCl₃ in model systems due to its stronger electrophilicity, achieving 96.0% selectivity at 25°C.

Diaryl Sulfide Modifications

Electron-deficient sulfides (e.g., 4,4′-dichlorodiphenyl sulfide) improve selectivity by 1.2–1.8% compared to diphenyl sulfide, likely through enhanced σ-complex stabilization.

Industrial-Scale Purification Techniques

Vacuum Distillation

Crude reaction mixtures are distilled at 100 mbar to isolate 2-chloro-4-(3-chlorophenyl)phenol (99.26% purity achievable in analogous systems).

Crystallization from Hexane

Slow cooling (-20°C) yields needle-like crystals with >99% purity, though this method is less energy-efficient than distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-chlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form less chlorinated phenol derivatives.

Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of chlorinated quinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 2-Chloro-4-(3-chlorophenyl)phenol is widely used as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for electrophilic substitution reactions, enabling the formation of more complex molecules.

-

Chemical Reactions : The compound undergoes several types of reactions:

- Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.

- Reduction : Reduced to less chlorinated phenols using reducing agents such as sodium borohydride.

- Substitution : Electrophilic substitution can replace chlorine atoms with other functional groups.

Biology

- Antimicrobial Studies : It is extensively studied for its antimicrobial activity. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death. This property makes it a candidate for developing new disinfectants and antimicrobial agents.

Medicine

- Potential Antimicrobial Agent : Research is ongoing to explore its efficacy as an antimicrobial agent in clinical settings. Its ability to target microbial cell walls positions it as a potential alternative to traditional antibiotics, especially in the face of rising antibiotic resistance.

Industry

- Agricultural Applications : The compound is utilized in the production of pesticides and herbicides due to its effectiveness against various plant pathogens.

- Preservatives : Its antimicrobial properties also make it suitable for use as a preservative in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various chlorinated phenols, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming several other chlorinated derivatives. The study emphasized its potential for developing new disinfectants in healthcare settings.

Case Study 2: Agricultural Use

Research conducted on the use of this compound as a pesticide demonstrated its effectiveness against common agricultural pathogens. Field trials showed that crops treated with formulations containing this compound had reduced incidences of disease and improved yield compared to untreated controls.

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(3-chlorophenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 2-chloro-4-(3-chlorophenyl)phenol with five structurally related compounds, emphasizing substituent effects, synthesis routes, and applications:

Biological Activity

Overview

2-Chloro-4-(3-chlorophenyl)phenol, an organochlorine compound, is a member of the chlorophenol family characterized by its potent biological activity, particularly its antimicrobial properties. This compound is widely used in industrial and pharmaceutical applications due to its ability to disrupt microbial cell membranes and its potential therapeutic benefits.

Chemical Structure and Properties

- Chemical Formula : CHClO

- Molecular Weight : 255.09 g/mol

- CAS Number : 53890-78-1

The structure of this compound features two chlorinated phenyl rings, which contribute to its high reactivity and biological activity. The presence of chlorine atoms enhances its antimicrobial efficacy compared to other chlorophenols.

The primary mechanism through which this compound exerts its antimicrobial effects involves:

- Disruption of Cell Membranes : The compound interacts with the lipid bilayer of microbial cell membranes, increasing permeability and leading to leakage of cellular contents, ultimately resulting in cell death.

- Oxidative Stress Induction : It has been shown to induce oxidative stress in microbial cells, which can further contribute to its antimicrobial action .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, showcasing its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 16 | 20 |

| Escherichia coli | 32 | 18 |

| Pseudomonas aeruginosa | 64 | 15 |

These results highlight the compound's potential as an effective antimicrobial agent in both clinical and industrial settings.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antibacterial activity of various chlorophenols, including this compound. The compound demonstrated superior activity compared to other chlorinated phenols, making it a candidate for further development as an antimicrobial agent .

- Toxicological Profile : Investigations into the toxicological effects of chlorophenols revealed that while they possess antimicrobial properties, they also exhibit toxicity towards aquatic life and may have carcinogenic potential in high concentrations . This dual nature necessitates careful consideration in their application.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Antimicrobial Activity | Toxicity Level |

|---|---|---|

| 2-Chlorophenol | Moderate | Moderate |

| 4-Chlorophenol | Low | High |

| 2,4-Dichlorophenol | High | Moderate |

The comparative analysis indicates that the specific arrangement of chlorine atoms in this compound enhances its antimicrobial efficacy while maintaining a manageable toxicity profile.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(3-chlorophenyl)phenol in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by halogenation. For example:

React 3-chlorophenyl precursors with acetyl chloride in the presence of AlCl₃ (a Lewis acid catalyst) in ethylene dichloride to form intermediates like 2,4-dichloroacetophenone .

Perform nucleophilic substitution or coupling reactions with phenol derivatives under controlled conditions (e.g., DMF solvent, KOH base) to introduce the phenolic moiety .

Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography. Final characterization should include NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structure and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments and carbon frameworks, with chlorine atoms causing characteristic deshielding .

- High-Resolution MS (HRMS) : Confirm molecular weight and isotopic patterns (e.g., Cl₂ clusters) .

- Crystallography :

- Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve molecular geometry and intermolecular interactions .

- Validate hydrogen bonding and π-stacking using WinGX for symmetry analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine SC-XRD data with computational modeling (e.g., density functional theory, DFT) to verify bond lengths and angles. Discrepancies may arise from twinning or disorder; use SHELXL’s TWIN/BASF commands to model these effects .

- Data Quality : Ensure high-resolution data (≤ 0.8 Å) to reduce noise. For ambiguous cases, validate with alternative software (e.g., Olex2) and compare residual factors (R₁/wR₂) .

- Case Study : A 2022 study resolved disorder in a chlorophenyl derivative by refining two distinct conformers, achieving a final R₁ of 3.2% .

Q. What strategies are recommended for assessing the environmental persistence and degradation pathways of chlorinated phenols like this compound?

- Methodological Answer :

- Degradation Studies :

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor intermediates via LC-MS/MS. Chlorine substituents reduce degradation rates compared to non-halogenated analogs .

- Microbial Metabolism : Use soil slurry assays with Sphingomonas spp. to track dechlorination pathways. GC-MS can detect metabolites like 3-chlorocatechol .

- Toxicity Profiling :

- Follow ATSDR guidelines for literature screening: Prioritize studies on bioaccumulation (log Kow > 3.5) and acute toxicity (e.g., Daphnia magna LC₅₀) .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites. For example, the para-chloro group shows higher electron-withdrawing capacity, directing electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict solubility. Compare results with experimental logP values (e.g., predicted logP = 3.8 vs. measured 3.5) .

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.